4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine

Description

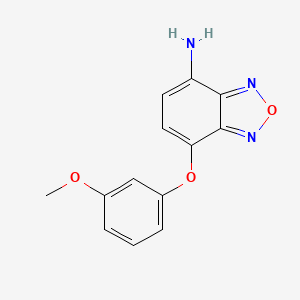

4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine is a heterocyclic compound featuring a benzoxadiazole core substituted with a 3-methoxyphenoxy group at position 4 and an amine group at position 5. Benzoxadiazoles are known for their electron-deficient aromatic systems, making them valuable in materials science and medicinal chemistry. The methoxyphenoxy substituent enhances solubility and modulates electronic properties, while the primary amine group provides a site for further functionalization or interaction with biological targets. Though direct synthesis details for this compound are absent in the provided evidence, analogous benzoxadiazole derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-17-8-3-2-4-9(7-8)18-11-6-5-10(14)12-13(11)16-19-15-12/h2-7H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUILCIVGVGNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C3=NON=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Pathway

The most direct route involves substituting a halogen atom at position 4 of a nitro-functionalized benzoxadiazole precursor with 3-methoxyphenoxide, followed by nitro-group reduction.

Step 1: Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole

The benzoxadiazole core is constructed via cyclization of o-aminophenol derivatives. Nitration at position 7 introduces a nitro group, while chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux.

Step 2: Substitution with 3-Methoxyphenoxide

4-Chloro-7-nitro-2,1,3-benzoxadiazole reacts with 3-methoxyphenol in dimethylformamide (DMF) at 60°C using potassium carbonate (K₂CO₃) as a base. This SNAr reaction proceeds via intermediate Meisenheimer complex formation, yielding 4-(3-methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole.

Step 3: Nitro-Group Reduction

The nitro group at position 7 is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol. Alternative reductants like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are also effective.

Reaction Summary:

$$

\text{4-Chloro-7-nitro-2,1,3-benzoxadiazole} + \text{3-Methoxyphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(3-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Compound}

$$

Mitsunobu Reaction-Based Pathway

For benzoxadiazoles bearing a hydroxyl group at position 4, the Mitsunobu reaction offers an alternative route to form the ether linkage with 3-methoxyphenol.

Step 1: Synthesis of 4-Hydroxy-7-nitro-2,1,3-benzoxadiazole

Hydrolysis of 4-chloro-7-nitro-2,1,3-benzoxadiazole using aqueous sodium hydroxide (NaOH) introduces a hydroxyl group at position 4.

Step 2: Etherification via Mitsunobu Reaction

4-Hydroxy-7-nitro-2,1,3-benzoxadiazole reacts with 3-methoxyphenol in dichloromethane (CH₂Cl₂) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This forms 4-(3-methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole with inversion of configuration.

Step 3: Nitro-to-Amine Reduction

Identical to the SNAr pathway, catalytic hydrogenation or chemical reduction yields the final amine.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

The amine group, if present during etherification, requires protection. Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate and removed post-reaction with trifluoroacetic acid (TFA).

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors for nitration and hydrogenation steps, enhancing yield (85–92%) and reproducibility. Automated systems monitor reaction parameters (pH, temperature) to prevent ring-opening side reactions.

Applications in Scientific Research

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.

Substitution: Nucleophilic and electrophilic aromatic substitution reactions are common for modifying the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, facilitating the development of drugs aimed at conditions such as depression and anxiety .

1.2 Neuropharmacology

Research indicates that this compound can modulate neurotransmitter activity, making it a valuable candidate for studying mechanisms of action in neuropharmacology. Its potential to act on various receptors provides insights into developing treatments for mental health disorders .

Biochemical Research

2.1 Enzyme Interactions

The compound is utilized in biochemical assays to investigate enzyme interactions, particularly with glutathione S-transferases (GSTs). Studies have shown that derivatives of benzoxadiazole can act as suicide inhibitors for GSTs, leading to apoptosis in tumor cells . This highlights its potential role in cancer therapeutics.

2.2 Bioanalytical Applications

Due to its fluorescent properties, 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine can be employed in bioanalytical methods to detect and quantify biomolecules in complex mixtures. Its ability to form stable complexes with amino acids enhances its applicability in pharmacokinetics and pharmacodynamics studies .

Agrochemical Uses

The compound's unique chemical structure also positions it as a candidate for agrochemical applications. Research is ongoing to explore its efficacy as a pesticide or herbicide, leveraging its interaction with biological systems to develop environmentally friendly agricultural solutions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuropharmacological Effects

In a study focusing on the neuropharmacological properties of related compounds, researchers demonstrated that 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine could inhibit specific receptor pathways associated with mood regulation. This research supports its potential use in developing antidepressants .

Case Study 2: Cancer Therapeutics

A series of experiments conducted on human tumor cell lines revealed that derivatives of the compound could induce apoptosis through GST inhibition. This mechanism shows promise for designing new anticancer drugs that target multidrug resistance pathways .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Benzoxadiazole Family

N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (C₁₃H₁₀N₄O₄) Key Differences: Replaces the 3-methoxyphenoxy group with a 2-methoxyphenylamine and introduces a nitro group at position 6. Mass spectral data (ESI-FT) confirm a molecular ion at m/z 310.07 . Applications: Used as a fluorescent probe due to nitro-to-amine redox transformations .

N-[1,1′-Biphenyl-2-yl]-7-nitro-2,1,3-benzoxadiazol-4-amine (C₁₈H₁₂N₄O₃) Key Differences: Features a biphenyl substituent instead of methoxyphenoxy, increasing steric bulk and lipophilicity. Properties: The biphenyl group may improve binding to hydrophobic pockets in biological targets. Empirical formula matches Hill notation C₁₈H₁₂N₄O₃ .

Heterocyclic Derivatives with Modified Cores

4-Methoxy-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (C₁₅H₁₃Cl₂N₃O) Core Difference: Replaces benzoxadiazole with a benzimidazole ring, introducing nitrogen at position 1. Synthesis Challenges: Contamination with 7-methoxy isomer (25%) complicates purification, as normal-phase chromatography fails to resolve isomers . Electronic Effects: The benzimidazole core is less electron-deficient, altering redox behavior compared to benzoxadiazoles .

7-Chloro-4-methoxy-benzothiazol-2-ylamine (C₈H₇ClN₂OS) Core Difference: Benzothiazole replaces benzoxadiazole, substituting oxygen with sulfur. The chloro substituent enhances electrophilicity .

Spiro and Saturated Derivatives

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (C₁₄H₁₆N₂OS)

- Structural Variation : Partially saturated benzothiazole ring reduces aromaticity, increasing conformational flexibility.

- Applications : Saturation may improve blood-brain barrier penetration in CNS-targeting drugs .

Key Research Findings

- Electronic Effects : Benzoxadiazoles exhibit stronger electron-withdrawing character than benzimidazoles or benzothiazoles, favoring applications in optoelectronics and as enzyme inhibitors .

- Solubility : Methoxy groups enhance aqueous solubility; however, bulky substituents (e.g., biphenyl) counteract this effect .

- Biological Activity : Nitro-substituted benzoxadiazoles show promise as prodrugs (e.g., activated via nitroreductases), while benzothiazoles are explored in antimicrobial and anticancer research .

Biological Activity

4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine is an organic compound belonging to the class of benzoxadiazoles, which are known for their diverse biological activities. This compound features a benzoxadiazole core substituted with a methoxyphenoxy group and an amine group. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine is with a molecular weight of 256.26 g/mol. It possesses a distinct arrangement that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes related to cancer cell proliferation or microbial growth.

- Receptor Modulation : It could modulate receptor activity that influences various signaling pathways.

Antimicrobial Activity

Research indicates that 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 200 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines were found to be approximately 10 µM for MCF-7 and 15 µM for HeLa cells, indicating potent activity.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of benzoxadiazole and tested their anticancer effects. The study found that compounds similar to 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of various benzoxadiazole derivatives, including the target compound. The findings highlighted its superior activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting stoichiometric ratios (e.g., 1.00–1.15 equivalents of amine precursors), temperature gradients (e.g., −35 °C to 40 °C for stepwise reactions), and catalyst selection (e.g., DIPEA for deprotonation) can enhance yields . Purification via column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) and monitoring by TLC (Rf values) are critical for purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and aromatic coupling patterns. For example, methoxy groups appear as singlets near δ 3.7–3.9 ppm in DMSO-d₆ . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition. Purity should be confirmed via HPLC with UV detection .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25–60 °C. Monitor degradation via UV-Vis spectroscopy or HPLC at intervals (e.g., 0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals or missing peaks)?

- Methodological Answer : Overlapping signals in aromatic regions (δ 6.5–8.0 ppm) can be resolved using 2D NMR techniques (COSY, HSQC) to assign coupling networks . Missing peaks due to low solubility may require deuterated solvents (e.g., DMSO-d₆) or dynamic NMR experiments at elevated temperatures .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites by mapping electrostatic potential surfaces. For example, the electron-deficient benzoxadiazole core may favor nucleophilic attack at the 7-amine position, while methoxyphenoxy groups direct electrophilic substitution .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use fluorescence-based assays (e.g., HDAC inhibition assays with IC₅₀ determination) to study binding kinetics . Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with target proteins, validated by site-directed mutagenesis .

Q. How can researchers address discrepancies in biological activity data across different studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation times) and validate purity (>95% via HPLC). Compare results with structurally analogous compounds (e.g., benzothiazole derivatives) to identify structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.